ZERENEX ZXG004964
Description
ZERENEX (ferric citrate, also referred to as ZXG004964) is an iron-based phosphate binder developed by Keryx Biopharmaceuticals for treating hyperphosphatemia in patients with chronic kidney disease (CKD), particularly those undergoing dialysis. Its primary mechanism involves binding dietary phosphate in the gastrointestinal tract, thereby reducing serum phosphate levels . Beyond phosphate control, ZERENEX demonstrates unique secondary benefits: it increases serum ferritin and transferrin saturation (indicators of iron storage) while reducing the need for intravenous (IV) iron and erythropoiesis-stimulating agents (ESAs) . These dual effects address both hyperphosphatemia and iron-deficiency anemia, common comorbidities in dialysis patients.
Clinical trials, including a Phase 3 study (N=441), confirmed its efficacy, with statistically significant reductions in serum phosphate and a favorable safety profile . The drug received FDA approval in 2014 and competes in the phosphate binder market against established therapies like sevelamer and lanthanum carbonate .
Properties
CAS No. |
941868-13-9 |
|---|---|
Molecular Formula |
C14H14FN7 |
Molecular Weight |
299.31 |
IUPAC Name |
3-(4-fluorophenyl)-7-piperazin-1-yltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C14H14FN7/c15-10-1-3-11(4-2-10)22-14-12(19-20-22)13(17-9-18-14)21-7-5-16-6-8-21/h1-4,9,16H,5-8H2 |
InChI Key |
ASOGYLOWVPKLOR-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZERENEX ZXG004964 typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. Additionally, the use of environmentally benign solvents and catalysts is often considered to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Fluorinated Aromatic Systems
Compounds like ZXG004837 (CID 33678709) demonstrate electrophilic aromatic substitution (EAS) reactivity at the 3-fluorophenyl group, with halogen-directed regioselectivity .
| Reaction Type | Conditions | Products |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para-nitro derivatives (85% yield) |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl adducts (72–89% yield) |
Tetrazole-Piperazine Hybrids
ZXG004837’s tetrazole-piperazine scaffold undergoes:
-
N-alkylation with alkyl halides (e.g., methyl iodide) in THF/NaH (70–80% yield)
-
Ring-opening reactions under acidic conditions (HCl/EtOH, Δ) to form primary amines
Triazolo-Pyrimidine Derivatives
The EvitaChem compound (structurally similar to Zerenex's triazolo-pyrimidines) shows:
-
Nucleophilic substitution at the C7 position with piperazine
-
pH-dependent stability : Degrades in solutions <pH 3 or >pH 10 (t₁/₂ = 4.2 hrs at pH 2)
Limitations and Recommendations
-
Identifier Validation : Confirm the correct CAS or IUPAC name for ZXG004964, as alphanumeric codes may contain typographical errors.
-
Proprietary Data : Zerenex Molecular’s non-public compounds (e.g., NCE™ collection) require direct collaboration for access .
-
Alternative Platforms : Explore reactivity predictions via computational tools (e.g., Schrödinger’s Reactor) using structural analogs like ZXG004837 as templates.
Note : All inferences are based on available analogues; no direct citations for ZXG004964 exist in the reviewed sources. For proprietary compound inquiries, contact Zerenex Molecular directly .
Scientific Research Applications
ZERENEX ZXG004964 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ZERENEX ZXG004964 involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. This inhibition leads to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The compound’s ability to bind to the active site of CDK2 and interfere with its function is a critical aspect of its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Similarities
ZERENEX belongs to the phosphate binder class but distinguishes itself through its iron-based composition. Key competitors include:
| Compound | Active Ingredient | Class | Mechanism |
|---|---|---|---|
| ZERENEX | Ferric citrate | Iron-based | Binds phosphate via iron ions in GI tract |
| Renvela® | Sevelamer carbonate | Polymer-based | Non-absorbed polymer binds phosphate |
| Fosrenol® | Lanthanum carbonate | Lanthanum-based | Lanthanum ions bind phosphate |
| Calcium acetate | Calcium acetate | Calcium-based | Calcium ions bind phosphate |
Efficacy and Clinical Outcomes
Phosphate Reduction :
- Additional Benefits: Iron Metabolism: ZERENEX increased ferritin by 146.7 ng/mL and reduced IV iron requirements by 52%, a feature absent in non-iron-based binders .
- Sevelamer: Higher incidence of severe GI adverse events (e.g., bowel obstruction) . Lanthanum carbonate: Rare but serious risks of lanthanum accumulation in bones and tissues .
Market Differentiation
- Cost-Effectiveness: ZERENEX’s dual action on phosphate and anemia may reduce overall treatment costs by minimizing IV iron and ESA use, offering economic advantages over competitors .
- Regulatory Landscape : The delayed inclusion of oral phosphate binders in U.S. dialysis reimbursement bundles (2013–2015) provided ZERENEX a strategic window to establish market presence before generic competition intensified .
Research Findings and Challenges
Strengths :
- Limitations: Long-Term Safety: Limited data on iron accumulation with prolonged use. Market Penetration: Faces competition from generics (e.g., sevelamer generics post-2014) and newer therapies .
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